2-Bromo-3,4-dichlorotoluene
Overview
Description
2-Bromo-3,4-dichlorotoluene, also known as 2-bromo-1,3-dichloro-4-methylbenzene, is an organic compound with the molecular formula C7H5BrCl2. It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3,4-dichlorotoluene can be synthesized through several methods. One common method involves the bromination of 3,4-dichlorotoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-dichlorotoluene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 2-amino-3,4-dichlorotoluene.
Oxidation: 2-Bromo-3,4-dichlorobenzoic acid or 2-Bromo-3,4-dichlorobenzaldehyde.
Reduction: 3,4-Dichlorotoluene.
Scientific Research Applications
2-Bromo-3,4-dichlorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological pathways.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-dichlorotoluene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methyl group undergoes oxidative cleavage to form carboxylic acids or aldehydes. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which stabilize the transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,4-dichlorotoluene: Similar structure but with different bromine and chlorine positions.
2-Bromo-4,5-dichlorotoluene: Another isomer with bromine and chlorine atoms at different positions.
3,4-Dichlorobenzyl bromide: A related compound with a benzyl bromide group instead of a methyl group.
Uniqueness
2-Bromo-3,4-dichlorotoluene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms enhances its electrophilic nature, making it a versatile intermediate for various chemical transformations .
Properties
IUPAC Name |
3-bromo-1,2-dichloro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAUBQTYSTVQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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